molecular formula C27H28N4O5 B11413068 2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide

2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B11413068
M. Wt: 488.5 g/mol
InChI Key: UFLTZHZASUWKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

The synthesis of 2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core and subsequent functionalization. The synthetic route typically starts with the preparation of the pyrido[2,3-d]pyrimidine intermediate, followed by the introduction of the 3,4-dimethoxyphenethyl group and the N-(2,4-dimethylphenyl)acetamide moiety. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various hydrolysis products.

Scientific Research Applications

2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar compounds to 2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide include other pyrido[2,3-d]pyrimidine derivatives. These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activity and applications. Some examples of similar compounds are:

  • This compound
  • This compound

Properties

Molecular Formula

C27H28N4O5

Molecular Weight

488.5 g/mol

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C27H28N4O5/c1-17-7-9-21(18(2)14-17)29-24(32)16-31-25-20(6-5-12-28-25)26(33)30(27(31)34)13-11-19-8-10-22(35-3)23(15-19)36-4/h5-10,12,14-15H,11,13,16H2,1-4H3,(H,29,32)

InChI Key

UFLTZHZASUWKCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CCC4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.